2-(2,6-dichlorophenoxy)-N'-hydroxyethanimidamide
Overview
Description
2-(2,6-Dichlorophenoxy)-N’-hydroxyethanimidamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenoxy group and a hydroxyethanimidamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 2,6-dichlorophenol with appropriate reagents to introduce the hydroxyethanimidamide group. One common method involves the chlorination of phenol to produce 2,6-dichlorophenol, followed by its reaction with ethyl chloroacetate to form 2-(2,6-dichlorophenoxy)acetic acid. This intermediate is then converted to the desired compound through a series of steps involving amidation and hydroxylation .
Industrial Production Methods
Industrial production of 2-(2,6-dichlorophenoxy)-N’-hydroxyethanimidamide often employs continuous-flow synthesis techniques to ensure high yield and purity. This method allows for precise control of reaction conditions, minimizing the formation of by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives .
Scientific Research Applications
2-(2,6-Dichlorophenoxy)-N’-hydroxyethanimidamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: A precursor in the synthesis of 2-(2,6-dichlorophenoxy)-N’-hydroxyethanimidamide, known for its use in the production of herbicides and disinfectants.
2,4-Dichlorophenol: Another chlorinated phenol with similar chemical properties but different applications.
2,4,6-Trichlorophenol: A more heavily chlorinated phenol used in wood preservation and as a pesticide.
Uniqueness
2-(2,6-Dichlorophenoxy)-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2,6-dichlorophenoxy)-N'-hydroxyethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-5-2-1-3-6(10)8(5)14-4-7(11)12-13/h1-3,13H,4H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHNTLBFFQWRKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(=NO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372519 | |
Record name | 2-(2,6-dichlorophenoxy)-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263016-05-3 | |
Record name | 2-(2,6-dichlorophenoxy)-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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